REACTION_CXSMILES
|
[NH:1]([C:3]1[S:4][CH:5]=[C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:7]=1)[NH2:2].Cl.O1CCOCC1.[F:20][C:21]([F:33])([F:32])[C:22](=O)[CH2:23][C:24]([C:26]1[O:27][CH:28]=[CH:29][CH:30]=1)=O>C(O)C>[O:27]1[CH:28]=[CH:29][CH:30]=[C:26]1[C:24]1[N:1]([C:3]2[S:4][CH:5]=[C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:7]=2)[N:2]=[C:22]([C:21]([F:20])([F:32])[F:33])[CH:23]=1
|
Name
|
|
Quantity
|
268 mg
|
Type
|
reactant
|
Smiles
|
N(N)C=1SC=C(N1)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.23 mL
|
Type
|
reactant
|
Smiles
|
FC(C(CC(=O)C=1OC=CC1)=O)(F)F
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 16 h at 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 4 h at 100° C
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
Solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography with gradient of EtOAc (10-20%) in hexanes
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C1=CC(=NN1C=1SC=C(N1)C(=O)OCC)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 203 mg | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 39.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |